molecular formula C18H22N6O3 B14933973 N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B14933973
M. Wt: 370.4 g/mol
InChI Key: JVQLLMWASFSQMY-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a pyrimidinyl group and a carboxamide group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Uniqueness

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(2-methoxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O3/c1-27-15-6-3-2-5-14(15)22-16(25)13-21-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h2-8H,9-13H2,1H3,(H,21,26)(H,22,25)

InChI Key

JVQLLMWASFSQMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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